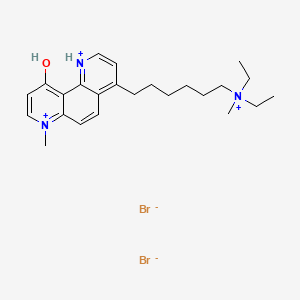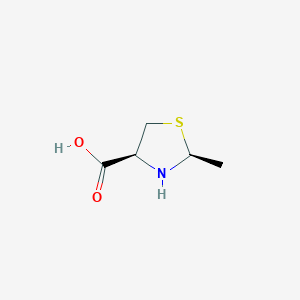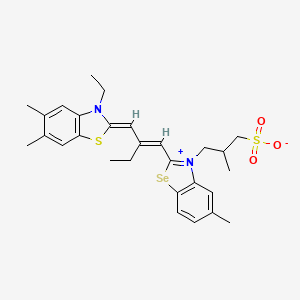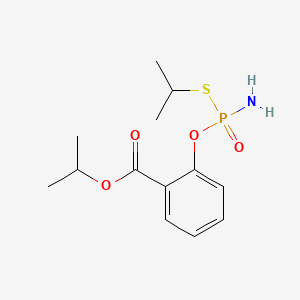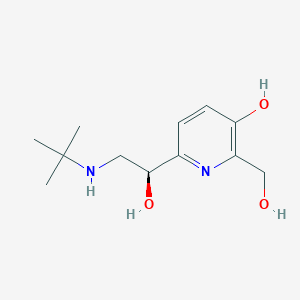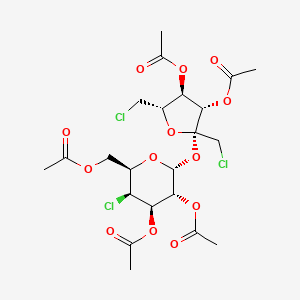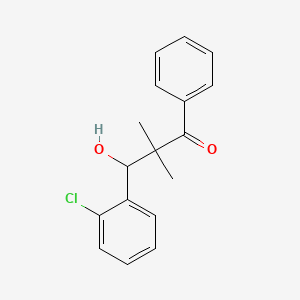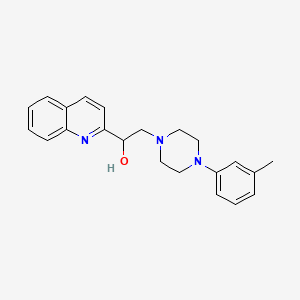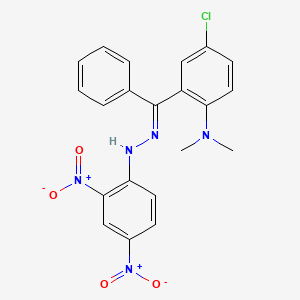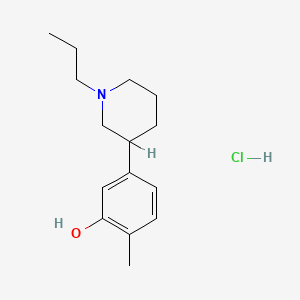
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often used as building blocks for drug design due to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the hydrogenation of pyridine to form piperidine, which is then functionalized through various reactions such as alkylation and acylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation processes using catalysts like molybdenum disulfide. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts.
Substitution: Common substitution reactions include halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted piperidines and phenols, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the synthesis of other piperidine derivatives that have industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-propylpiperidin-3-yl)phenol
- 3-(2-methyl-1-piperidinyl)propanoic acid hydrochloride
Uniqueness
2-Methyl-5-(1-propyl-3-piperidinyl)phenol hydrochloride hydrate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
126088-60-6 |
|---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
2-methyl-5-(1-propylpiperidin-3-yl)phenol;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-3-8-16-9-4-5-14(11-16)13-7-6-12(2)15(17)10-13;/h6-7,10,14,17H,3-5,8-9,11H2,1-2H3;1H |
InChI Key |
ZXGNSPAMPNHWJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


